molecular formula C21H21NO3S2 B1656481 3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 53019-76-4

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B1656481
CAS No.: 53019-76-4
M. Wt: 399.5 g/mol
InChI Key: ZHJSCTBAIQQVLN-UHFFFAOYSA-M
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Description

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used in analytical and biochemical research due to its ability to form complexes with other molecules, making it valuable for staining and detection purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of naphtho[2,1-d]thiazolium derivatives with 4-methylbenzenesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate involves its ability to form complexes with other molecules. This interaction often results in a characteristic shift in the spectrum, which can be detected and analyzed. The molecular targets and pathways involved include interactions with nucleic acids and proteins, making it useful for various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to its specific structural properties that allow it to form stable complexes with a variety of molecules. This makes it particularly valuable for applications requiring precise detection and analysis.

Properties

CAS No.

53019-76-4

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5 g/mol

IUPAC Name

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C14H14NS.C7H8O3S/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ZHJSCTBAIQQVLN-UHFFFAOYSA-M

SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Key on ui other cas no.

53019-76-4

Origin of Product

United States

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